molecular formula C18H16N2O B566870 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile CAS No. 1365272-34-9

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile

Cat. No. B566870
CAS RN: 1365272-34-9
M. Wt: 276.339
InChI Key: QWIJCHCIPGVNMX-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is a chemical compound with the molecular formula C18H16N2O . It has a molecular weight of 276.34 . The IUPAC name for this compound is 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-2-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile is 1S/C18H16N2O/c19-13-16-6-1-2-9-17 (16)14-7-5-8-15 (12-14)18 (21)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.34 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Receptor Antagonism

Studies have shown the design and synthesis of compounds targeting metabotropic glutamate subtype 5 (mGlu5) receptors, indicating a potential application in neurological research and drug development. For instance, compounds with specific structural motifs have been identified as potent and selective mGlu5 receptor antagonists, suggesting their utility in exploring neurological pathways and disorders (Huang et al., 2004), (Tehrani et al., 2005).

Supramolecular Chemistry

Research into the synthesis, structure, and supramolecular architecture of various benzonitrile and pyridine adducts of metal complexes provides insights into material science applications. These studies can inform the development of materials with specific electronic, optical, or catalytic properties by understanding the intermolecular interactions and structural geometries of these complexes (Martín et al., 2008).

Antitumor Activity and DNA Binding

The antitumor activity of certain compounds against cancer cells and their DNA binding properties have been studied, offering a pathway for the development of new chemotherapeutic agents. This research demonstrates the potential of specific chemical structures to interact with biological macromolecules, which could be relevant for designing drugs based on the structure of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile (Bera et al., 2021).

Catalytic Processes

The catalytic abilities of certain complexes to facilitate chemical transformations, such as hydrogenation and cyanation reactions, hint at potential applications in synthetic chemistry. This area of research may inform the use of 2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile or its derivatives as catalysts or intermediates in organic synthesis (McMillan et al., 2016), (Dong et al., 2015).

properties

IUPAC Name

2-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-13-16-6-1-2-9-17(16)14-7-5-8-15(12-14)18(21)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIJCHCIPGVNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742891
Record name 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365272-34-9
Record name [1,1′-Biphenyl]-2-carbonitrile, 3′-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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